molecular formula C21H14N4O6 B15013849 N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide

Cat. No.: B15013849
M. Wt: 418.4 g/mol
InChI Key: XKKNCLDJXQJHDQ-UHFFFAOYSA-N
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Description

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring fused with a benzamide moiety, along with nitro groups attached to the benzamide ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the benzoxazole core One common method involves the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring

The dinitrobenzamide moiety is introduced in a subsequent step, often involving nitration of the benzamide precursor using a mixture of concentrated nitric acid and sulfuric acid. The final coupling of the benzoxazole and dinitrobenzamide fragments can be achieved through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for nitration and condensation steps, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Bromine, chlorine, Lewis acids.

Major Products Formed

    Reduction: Amino derivatives of the compound.

    Oxidation: Nitroso derivatives.

    Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole moiety.

    Medicine: Explored for its potential anticancer properties, as benzoxazole derivatives have shown activity against various cancer cell lines.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the nitro groups can undergo bioreduction to form reactive intermediates that induce oxidative stress and damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide
  • N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide
  • 2-phenylbenzimidazoles

Uniqueness

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide is unique due to the presence of both benzoxazole and dinitrobenzamide moieties, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H14N4O6

Molecular Weight

418.4 g/mol

IUPAC Name

N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide

InChI

InChI=1S/C21H14N4O6/c1-12-4-2-3-5-17(12)21-23-18-10-14(6-7-19(18)31-21)22-20(26)13-8-15(24(27)28)11-16(9-13)25(29)30/h2-11H,1H3,(H,22,26)

InChI Key

XKKNCLDJXQJHDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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